molecular formula C10H11NO B116070 4-Methoxy-3,5-dimethylbenzonitrile CAS No. 152775-45-6

4-Methoxy-3,5-dimethylbenzonitrile

Cat. No.: B116070
CAS No.: 152775-45-6
M. Wt: 161.2 g/mol
InChI Key: LOWLIBHYJIAZTN-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₁NO. It is a derivative of benzonitrile, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3,5-dimethylbenzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,5-dimethylbenzonitrile is unique due to the combination of methoxy and dimethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLIBHYJIAZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566465
Record name 4-Methoxy-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152775-45-6
Record name 4-Methoxy-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-methoxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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